4-Chloro-2-iodo-5-methylbenzoic acid
Overview
Description
4-Chloro-2-iodo-5-methylbenzoic acid is an organic compound with the molecular formula C8H6ClIO2. This compound is characterized by the presence of chlorine, iodine, and a methyl group attached to a benzoic acid core. It is a versatile chemical used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodo-5-methylbenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chlorotoluene, followed by reduction to form the corresponding amine. This amine is then diazotized and subsequently iodinated to introduce the iodine atom. The final step involves oxidation to form the carboxylic acid group .
Industrial Production Methods
For industrial production, the process is optimized to enhance yield and reduce costs. The use of catalysts and controlled reaction conditions ensures the efficient conversion of starting materials to the desired product. The process may involve continuous flow reactors to maintain consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodo-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the methyl group to a carboxylic acid.
Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, benzophenones, and other aromatic compounds with diverse functional groups .
Scientific Research Applications
4-Chloro-2-iodo-5-methylbenzoic acid is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is a precursor for pharmaceuticals and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-5-methylbenzoic acid involves its interaction with specific molecular targets. In biochemical studies, it may inhibit or activate enzymes by binding to their active sites. The presence of halogen atoms enhances its reactivity and allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylbenzoic acid
- 2-Chloro-5-iodobenzoic acid
- 4-Chloro-2-iodo-6-methylbenzoic acid
Uniqueness
4-Chloro-2-iodo-5-methylbenzoic acid is unique due to the specific arrangement of chlorine, iodine, and methyl groups on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
4-chloro-2-iodo-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGFMTRGSPSIOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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